Furan-2-yl(2-methoxyphenyl)methanamine
Description
Structure
2D Structure
Properties
IUPAC Name |
furan-2-yl-(2-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGACMEIJSCCYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that many furan derivatives exhibit a wide range of advantageous biological and pharmacological characteristics
Biochemical Pathways
Furan derivatives are known to be involved in a variety of therapeutic applications, suggesting they may interact with multiple biochemical pathways.
Result of Action
It is known that furan derivatives have a wide range of biological and pharmacological properties, but the specific effects of Furan-2-yl(2-methoxyphenyl)methanamine require further investigation.
Biological Activity
Furan-2-yl(2-methoxyphenyl)methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its various biological activities, including its effects on protein tyrosine kinases (PTKs), antimicrobial properties, and potential anticancer effects, supported by relevant research findings and data.
1. Synthesis and Structure-Activity Relationship (SAR)
Furan derivatives have been synthesized and evaluated for their biological activities. The synthesis of this compound involves the reaction of furan-2-carboxylic acid with substituted benzene derivatives, which yields various derivatives with differing biological properties. The structure-activity relationship (SAR) studies provide insights into how modifications to the furan and phenyl rings influence biological activity.
Table 1: PTK Inhibitory Activity of Furan Derivatives
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| 4a | 4.66 | Strong PTK inhibitor |
| 4b | 6.42 | Strong PTK inhibitor |
| 8c | 2.72 | Most potent among tested |
| 22c | 4.62 | Moderate activity |
| Genistein | 13.65 | Reference compound |
The above table summarizes the inhibitory activity of various furan derivatives against protein tyrosine kinases, with some compounds exhibiting stronger activity than genistein, a well-known PTK inhibitor .
2. Antimicrobial Activity
Furan derivatives, including this compound, have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against various pathogens.
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Pathogen | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | Bacillus mycoides | 0.0048 |
| Compound C | C. albicans | 0.039 |
The above data illustrates the potency of certain furan derivatives against common bacterial and fungal strains, highlighting their potential as antimicrobial agents .
3. Anticancer Activity
Research has indicated that furan-containing compounds can exhibit anticancer properties through various mechanisms, including inhibition of cancer cell proliferation and induction of apoptosis. In vitro studies have evaluated the cytotoxic effects of these compounds across different cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MCF-7 (breast cancer) | 15.6 |
| Compound E | HL-60 (leukemia) | 12.3 |
| Compound F | HepG2 (liver cancer) | 9.8 |
These findings suggest that furan derivatives may play a role in cancer therapy, with specific compounds showing promising results in inhibiting cancer cell growth .
4. Case Studies and Research Findings
Several studies have focused on the detailed evaluation of furan derivatives:
- A study published in Molecules reported that certain furan derivatives exhibited PTK inhibitory activity comparable to genistein, suggesting their potential as therapeutic agents for diseases linked to aberrant kinase activity .
- Another research highlighted the dual activity of specific furan derivatives against both asexual stages and gametocytes of Plasmodium falciparum, indicating their potential in malaria treatment .
Scientific Research Applications
Medicinal Chemistry
Furan derivatives have been extensively studied for their biological activities, particularly in the context of medicinal chemistry. Furan-2-yl(2-methoxyphenyl)methanamine has shown potential as a protein tyrosine kinase (PTK) inhibitor, which is crucial for the development of therapies targeting cancers and other diseases characterized by aberrant kinase activity.
Protein Tyrosine Kinase Inhibition
Research indicates that furan derivatives can exhibit strong inhibitory effects on PTKs. A study evaluated various furan compounds, including this compound, and found that some derivatives demonstrated IC50 values comparable to genistein, a well-known PTK inhibitor.
Table 1: PTK Inhibitory Activity of Furan Derivatives
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| 4a | 4.66 | Strong PTK inhibitor |
| 4b | 6.42 | Strong PTK inhibitor |
| 8c | 2.72 | Most potent among tested |
| Genistein | 13.65 | Reference compound |
This table summarizes the inhibitory activity of various furan derivatives against PTKs, highlighting the potential of this compound in therapeutic applications .
Antimicrobial Activity
Furan derivatives, including this compound, have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate their effectiveness against various pathogens.
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Pathogen | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | Bacillus mycoides | 0.0048 |
| Compound C | C. albicans | 0.039 |
This data illustrates the potency of certain furan derivatives against common bacterial strains, emphasizing their potential as antimicrobial agents .
Anticancer Activity
Research has indicated that furan-containing compounds can exhibit anticancer properties through mechanisms such as inhibition of cancer cell proliferation and induction of apoptosis. In vitro studies have evaluated the cytotoxic effects of these compounds across different cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MCF-7 (breast cancer) | 15.6 |
| Compound E | HL-60 (leukemia) | 12.3 |
| Compound F | HepG2 (liver cancer) | 9.8 |
These findings suggest that furan derivatives may play a role in cancer therapy, with specific compounds showing promising results in inhibiting cancer cell growth .
Organic Synthesis
This compound is also utilized in organic synthesis for creating functionalized compounds with potential pharmacological properties. It has been involved in the synthesis of β-lactams, which are important in antibiotic development due to their antibacterial properties.
Analytical Chemistry
In analytical chemistry, furan derivatives have been employed for analyzing small molecules in food and beverages using solid-phase microextraction techniques like CAR/PDMS fibers . This application underscores the versatility of furan compounds in various analytical methods.
Case Studies and Research Findings
Several studies have focused on evaluating the biological activities and synthetic pathways involving furan derivatives:
- A study published in Molecules reported that certain furan derivatives exhibited PTK inhibitory activity comparable to genistein, suggesting their potential as therapeutic agents for diseases linked to aberrant kinase activity .
- Another research highlighted the dual activity of specific furan derivatives against both asexual stages and gametocytes of Plasmodium falciparum, indicating their potential in malaria treatment .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Aromatic Substitution Effects : Replacing the 2-methoxyphenyl group with pyridyl (e.g., compound 14h in ) increases polarity and alters binding interactions in enzymatic assays. Conversely, thiophene analogues (e.g., thiophen-2-yl methanamine) exhibit distinct electronic properties due to sulfur's polarizability, enhancing antitumor activity in certain contexts .
- Bioactivity : (5-Phenylfuran-2-yl)methanamine derivatives demonstrate potent SIRT2 inhibition (e.g., compound 21: 33% inhibition at 10 μM), whereas the 2-methoxyphenyl variant lacks reported enzymatic data .
Key Observations :
- Green Chemistry : N-Benzyl-1-(furan-2-yl)methanamine synthesis achieves >90% yield under room-temperature acylation, suggesting scalability for furan-containing amines .
- Time Efficiency : Zn-mediated oxime reduction (used for simpler analogues like furan-2-ylmethanamine) requires longer reaction times (7 h) compared to acylation methods .
Key Observations :
- SAR Trends : Substituents on the phenyl ring (e.g., carboxyl vs. methoxy) significantly modulate SIRT2 inhibition, with electron-withdrawing groups improving binding .
- Toxicity Gaps : Thiophene fentanyl analogues (structurally related to methanamines) lack thorough toxicological profiling, highlighting a research need for furan/methoxyphenyl variants .
Preparation Methods
Synthetic Routes Overview
The preparation of Furan-2-yl(2-methoxyphenyl)methanamine typically involves:
- Formation of key intermediates via Suzuki cross-coupling or condensation reactions.
- Subsequent reduction or amination steps to introduce the methanamine functionality.
- Use of microwave-assisted synthesis to enhance reaction efficiency in some cases.
Preparation via Suzuki Cross-Coupling and Reduction
A prominent method involves the Suzuki cross-coupling reaction between substituted iodobenzenes and (5-formylfuran-2-yl)boronic acid to form key aldehyde intermediates, followed by condensation with amines and reduction to yield the target methanamine derivatives.
- Substituted iodobenzenes (e.g., 2-methoxyiodobenzene) react with (5-formylfuran-2-yl)boronic acid under palladium catalysis to afford aldehyde intermediates.
- These intermediates undergo condensation with amines to form imine or related intermediates.
- Reduction of the imine intermediates yields the corresponding methanamine derivatives, including this compound.
- The condensation reactions typically proceed with high yields ranging from 82% to 93%.
- The final methanamine products exhibit high purity, confirmed by chromatographic and spectroscopic analyses.
Microwave-Assisted Synthesis
Microwave irradiation has been applied to accelerate the synthesis of furan-containing compounds, including those structurally related to this compound.
- Microwave irradiation reduces reaction times significantly compared to conventional heating.
- Reactions such as condensation of furfural derivatives with active methylene compounds or amines proceed efficiently under microwave conditions.
- This method often yields products with high purity and comparable or slightly lower yields than classical methods but with environmental and operational advantages such as reduced solvent use and energy consumption.
- A mixture of furfural derivatives and amines irradiated at 600 W in a domestic microwave oven produces target compounds in good yields (up to 82%) and high purity after simple work-up.
Classical Condensation and Reduction Methods
Traditional synthetic routes involve:
- Condensation of furan-2-carboxaldehyde derivatives with 2-methoxyphenyl amines under reflux conditions.
- Reduction of the resulting imines or Schiff bases using reducing agents such as sodium borohydride or catalytic hydrogenation to yield the methanamine.
- Well-established protocols with reproducible yields.
- Typically higher yields compared to microwave methods, though requiring longer reaction times and more solvent.
Representative Data Table of Preparation Conditions and Yields
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Suzuki Coupling + Reduction | 2-Methoxyiodobenzene, (5-formylfuran-2-yl)boronic acid, Pd catalyst, amine, reducing agent | Pd-catalyzed coupling, condensation, reduction | 82–93 | High purity, scalable |
| Microwave-Assisted Condensation | Furfuryl derivatives, amines, methanol (solvent) | Microwave irradiation at 600 W, minutes | ~82 | Faster reaction, solvent-free option |
| Classical Condensation + Reduction | Furfuryl aldehyde, 2-methoxyphenyl amine, NaBH4 or H2/Pd | Reflux in ethanol or methanol, several hours | 85–90 | Longer reaction time, higher yields |
Detailed Research Findings
Microwave Synthesis Efficiency: Studies demonstrate that microwave irradiation shortens synthesis time from hours to minutes while maintaining product purity. However, yields may be slightly lower than classical methods.
Suzuki Coupling Versatility: The Suzuki cross-coupling approach enables the introduction of diverse substituents on the phenyl ring, including methoxy groups, allowing fine-tuning of the methanamine derivatives.
Spectroscopic Confirmation: All synthesized compounds are characterized by ^1H and ^13C NMR, IR, and mass spectrometry, confirming the integrity of the furan ring, methoxyphenyl group, and methanamine linkage.
Q & A
Q. What are the optimal synthetic routes for Furan-2-yl(2-methoxyphenyl)methanamine, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves coupling reactions or catalytic reductions. For example, a transition metal-free catalytic reduction of primary amides using potassium complexes can yield this compound with moderate efficiency (50% yield under optimized conditions) . Key factors affecting yield include:
- Catalyst choice : Abnormal N-heterocyclic carbene (NHC) catalysts improve selectivity.
- Solvent and temperature : Dry toluene at controlled temperatures minimizes side reactions.
- Substrate purity : High-purity starting materials (e.g., 2-methoxybenzamide) reduce impurities.
Q. How is the structural integrity of this compound validated experimentally?
Answer: Structural validation employs:
- Single-crystal X-ray diffraction (SC-XRD) : SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data .
- Spectroscopic techniques :
- NMR : and NMR confirm substituent positions (e.g., methoxy vs. furan protons).
- HRMS : Validates molecular formula (e.g., CHNO).
- Chromatography : HPLC purity >98% ensures no residual intermediates .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer: Safety measures are critical due to potential hazards (e.g., H315, H318, H335):
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Refrigerated, airtight containers to prevent degradation .
- First aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How does the methoxy group influence the compound’s reactivity in catalytic systems?
Answer: The methoxy group acts as an electron-donating substituent, enhancing the compound’s nucleophilicity in cross-coupling reactions. For instance:
- Suzuki-Miyaura coupling : The methoxy group stabilizes intermediates via resonance, improving reaction rates .
- Reductive amination : Electron-rich aromatic rings facilitate imine formation, requiring milder reducing agents (e.g., NaBH) compared to non-substituted analogs .
Table 1 : Reactivity Comparison with Structural Analogs
| Compound | Reaction Rate (Suzuki-Miyaura) | Required Catalyst Loading |
|---|---|---|
| This compound | 1.0 (baseline) | 2 mol% Pd/C |
| 2-(Furan-2-yl)aniline | 0.7 | 5 mol% Pd/C |
| (2-Chlorophenyl)methanamine | 0.5 | 10 mol% Pd/C |
Q. What computational modeling approaches predict its interactions with biological targets (e.g., cytochrome P450 enzymes)?
Answer: Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used to study interactions:
- Cytochrome P450 2D6 : The furan ring forms π-π stacking with Phe120, while the methoxy group hydrogen-bonds to Asp301 .
- Free energy calculations : MM-GBSA predicts binding affinities (ΔG ~ -8.2 kcal/mol), suggesting moderate inhibition .
- ADMET predictions : SwissADME estimates moderate solubility (LogP ~2.1) and blood-brain barrier permeability .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Answer: Discrepancies arise from assay conditions or impurity profiles. Resolution strategies include:
- Dose-response curves : Establish IC values across multiple cell lines (e.g., HeLa vs. HEK293).
- Metabolite profiling : LC-MS/MS identifies degradation products that may confound results .
- Control experiments : Compare with structurally similar compounds (e.g., 2-(5-phenylfuran-2-yl)cyclopropanamine) to isolate functional group contributions .
Methodological Resources
Table 2 : Key Tools for Structural and Functional Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
